molecular formula C21H30O4 B12380206 4-Pregnen-11|A,21-diol-3,20-dione-d8

4-Pregnen-11|A,21-diol-3,20-dione-d8

Cat. No.: B12380206
M. Wt: 354.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-VVDPCNBCSA-N
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Description

4-Pregnen-11|A,21-diol-3,20-dione-d8 is a deuterated analog of 4-Pregnen-11β,21-diol-3,20-dione, commonly known as corticosterone. This compound is a steroid hormone involved in the regulation of energy, immune response, and stress response. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pregnen-11|A,21-diol-3,20-dione-d8 typically involves the introduction of deuterium atoms into the corticosterone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms with deuterium.

    Chromatographic Purification: Ensuring the final product is free from impurities and non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

4-Pregnen-11|A,21-diol-3,20-dione-d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to 4-Pregnen-11|A,21-diol-3,20-dione-18,20-trione under oxidative conditions.

    Reduction: Reduction to 4-Pregnen-11|A,21-diol-3,20-dione-11β,21-diol.

    Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Scientific Research Applications

4-Pregnen-11|A,21-diol-3,20-dione-d8 is widely used in scientific research due to its stability and traceability. Applications include:

    Chemistry: Studying metabolic pathways and reaction mechanisms.

    Biology: Investigating the role of corticosterone in stress response and immune regulation.

    Medicine: Developing new corticosteroid-based therapies and understanding drug metabolism.

    Industry: Producing stable isotopic standards for analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of 4-Pregnen-11|A,21-diol-3,20-dione-d8 involves binding to corticosteroid receptors in target cells. This binding triggers a cascade of molecular events, including:

    Gene Expression Regulation: Modulating the expression of genes involved in stress response, immune function, and metabolism.

    Signal Transduction Pathways: Activating or inhibiting specific signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Pregnen-11β,21-diol-3,20-dione:

    4-Pregnen-11β,21-diol-3,20-dione-21-hemisuccinate: A derivative used in biochemical studies.

    4-Pregnen-11β,21-diol-3,20-dione-21-sulfate: Another derivative with unique properties.

Uniqueness

4-Pregnen-11|A,21-diol-3,20-dione-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in metabolic studies. Its deuterated nature allows for precise tracking and analysis in various research applications.

Properties

Molecular Formula

C21H30O4

Molecular Weight

354.5 g/mol

IUPAC Name

(11S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16-,17+,19?,20?,21?/m1/s1/i3D2,7D2,9D,11D2,16D

InChI Key

OMFXVFTZEKFJBZ-VVDPCNBCSA-N

Isomeric SMILES

[2H]C1=C2C(CC3C4CC[C@](C4(C[C@@H](C3C2(CC(C1=O)([2H])[2H])C)O)C)([2H])C(=O)C([2H])([2H])O)([2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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